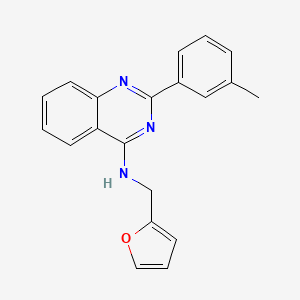

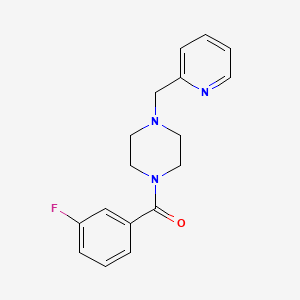

![molecular formula C18H19NO4S B5543648 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acrylic acid derivatives, such as 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid, often involves Michael addition reactions. For instance, acrylic compounds CH2=CHX (where X = -COOH, –CONH2, –CN, and –COOCH2CH2OH) can be converted into corresponding propionic acids and their derivatives through Michael addition with p-styrene- and p-toluenesulfinates, in the presence of acid as a proton source (Kamogawa, Kusaka, & Nanasawa, 1980).

Molecular Structure Analysis

The molecular structure and vibrational spectral analyses of similar compounds, like 3-(2-Theinyl)acrylic acid (3-2TAA), have been reported using density functional theory calculations. These studies provide insights into the intermolecular interactions and electronic properties of acrylic acid derivatives (Issaoui et al., 2017).

Chemical Reactions and Properties

3-{3-[(Mesitylsulfonyl)amino]phenyl}acrylic acid can participate in various chemical reactions, including polymerization to produce valuable polymeric materials. For example, polymerizable phthalic acid derivatives have been synthesized from MOM-esters of 4-hydroxy-phthalic acid and corresponding bromo-alkyl-(meth)acrylamides, highlighting the reactivity of acrylic acid derivatives in polymer chemistry (Lamparth et al., 2014).

Physical Properties Analysis

The physical properties, such as optoelectronic and thermodynamic characteristics, of acrylic acid derivatives are crucial for their application in materials science. Studies on molecules like 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid have explored their structural, optoelectronic, and thermodynamic properties, providing valuable data for the development of materials with specific physical properties (Fonkem et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid derivatives, including their reactivity in various chemical reactions, are fundamental for their application in synthetic chemistry and material science. For instance, the reaction of amino alcohols with acrylates, producing N-(hydroxyalkyl)-β-alanine in good yield, demonstrates the versatility of acrylic acid derivatives in synthetic chemistry (Ogata & Asahara, 1966).

Wissenschaftliche Forschungsanwendungen

Michael Addition Reactions

- The Michael addition of p-styrenesulfinate to acrylic compounds, including those with -COOH functional groups, produces 3-(p-vinylphenylsulfonyl)- and 3-(p-tolylsulfonyl)propionic acids and their derivatives. This reaction, in the presence of acid as a proton source, highlights the reactivity of acrylic acid derivatives in synthetic organic chemistry (Kamogawa, Kusaka, & Nanasawa, 1980).

Acrylic Acid Production via Biotechnological Routes

- A study on the kinetic model of central carbon metabolism for acrylic acid production in Escherichia coli emphasizes the potential of biotechnological production of acrylic acid. The research explored the use of glycerol, malonyl-CoA, and β-alanine pathways for the synthesis, identifying potential targets for improving yields (Oliveira et al., 2021).

Functional Modification of Hydrogels

- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines to create polymers with enhanced thermal stability and promising biological activities. This demonstrates the utility of acrylic acid derivatives in creating functional materials for medical applications (Aly, Aly, & El-Mohdy, 2015).

Anticancer Potential of Cinnamic Acid Derivatives

- Cinnamic acid derivatives, related structurally to acrylic acid compounds, have been studied for their anticancer potentials. These compounds' chemical reactivity offers various sites for substitution and addition reactions, making them significant in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Optoelectronic Properties for Solar Cell Applications

- The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, which shares functional similarities with the subject compound, was studied for its optoelectronic properties relevant to dye-sensitized solar cells (DSSCs). This highlights the role of acrylic acid derivatives in developing advanced materials for renewable energy technologies (Fonkem et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-[3-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12-9-13(2)18(14(3)10-12)24(22,23)19-16-6-4-5-15(11-16)7-8-17(20)21/h4-11,19H,1-3H3,(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFZMVNUDTUTER-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2,4,6-Trimethyl-benzenesulfonylamino)-phenyl]-acrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

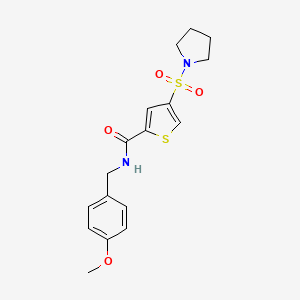

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

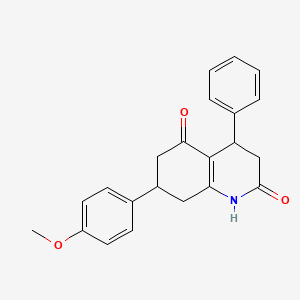

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

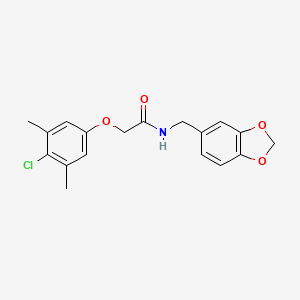

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)